molecular formula C4H5ClF4O2S B2420564 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride CAS No. 2168286-15-3

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride

Cat. No.: B2420564
CAS No.: 2168286-15-3
M. Wt: 228.59
InChI Key: OJONOGCEDDHBFT-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClF4O2S. It is known for its unique properties due to the presence of both fluorine and sulfonyl chloride groups. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride typically involves the fluorination of butane derivatives followed by sulfonylation. One common method includes the reaction of 3,3,4,4-tetrafluorobutanol with thionyl chloride (SOCl2) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for potential use in drug development due to its ability to modify pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride involves

Properties

IUPAC Name

3,3,4,4-tetrafluorobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF4O2S/c5-12(10,11)2-1-4(8,9)3(6)7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONOGCEDDHBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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